tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate
CAS No.:
Cat. No.: VC15963865
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO2 |
|---|---|
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | tert-butyl 6-methylidene-4-azaspiro[2.4]heptane-4-carboxylate |
| Standard InChI | InChI=1S/C12H19NO2/c1-9-7-12(5-6-12)13(8-9)10(14)15-11(2,3)4/h1,5-8H2,2-4H3 |
| Standard InChI Key | NXFXDDPTQYRBHX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(=C)CC12CC2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 4-azaspiro[2.4]heptane core, where a nitrogen atom bridges a cyclopropane ring and a five-membered saturated ring. The tert-butyl carboxylate group at the nitrogen provides steric protection, while the exocyclic methylene group at position 6 introduces sites for further functionalization .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₂ |
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | tert-Butyl 6-methylidene-4-azaspiro[2.4]heptane-4-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CC(=C)CC12CC2 |
| InChIKey | NXFXDDPTQYRBHX-UHFFFAOYSA-N |
The spirocyclic framework imposes significant ring strain, particularly from the cyclopropane moiety, which enhances its reactivity toward ring-opening and addition reactions .
Synthesis and Manufacturing
Multi-Step Synthetic Routes
Synthesis typically begins with spirocyclic precursors, such as 4-azaspiro[2.4]heptane derivatives, which undergo sequential functionalization. A common approach involves:
-
Boc Protection: Introducing the tert-butoxycarbonyl (Boc) group to the nitrogen atom using di-tert-butyl dicarbonate .
-
Methylene Introduction: Utilizing Wittig or Peterson olefination to install the methylene group at position 6.
Table 2: Representative Synthesis Steps from
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | CBr₃CO₂Na, Bu₄NBr, CH₂Cl₂, 70°C | Bromination of precursor |
| 2 | KOH, H₂O | Hydrolysis to carboxylic acid |
| 3 | (CH₂CH₂)₃SiH, AIBN, toluene | Radical-mediated reduction |
These methods emphasize the need for controlled conditions to preserve the spirocyclic integrity while introducing desired substituents .
Chemical Reactivity and Functionalization
Nucleophilic and Electrophilic Pathways
The methylene group undergoes electrophilic additions (e.g., hydrohalogenation) and cycloadditions, while the Boc-protected nitrogen remains inert under mild conditions. The cyclopropane ring participates in strain-driven reactions, such as [2+1] cycloadditions with carbenes .
Oxidation and Reduction
-
Oxidation: The methylene group can be oxidized to a ketone using ozone or transition-metal catalysts.
-
Reduction: Catalytic hydrogenation saturates the methylene group, yielding a methyl-substituted derivative.
Applications in Organic Synthesis
Building Block for Complex Scaffolds
The compound’s reactivity enables its use in constructing:
-
Spirocyclic Peptidomimetics: Rigid frameworks for protease inhibitors .
-
Polycyclic Alkaloids: Via intramolecular cyclizations.
Industrial Relevance
A derivative, 5-azaspiro[2.4]heptane-6-carboxylic acid, is a key intermediate in synthesizing ledipasvir, an antiviral agent targeting hepatitis C .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent work leverages chiral catalysts to enantioselectively construct 4-substituted derivatives, enhancing purity for pharmaceutical use .
Sustainable Manufacturing
Flow chemistry approaches reduce reaction times and waste in large-scale synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume